molecular formula C8H8BrF3N2 B1488596 4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 1799976-88-7

4-bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1488596
CAS No.: 1799976-88-7
M. Wt: 269.06 g/mol
InChI Key: ITDCVOVSOIZYFL-UHFFFAOYSA-N
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Description

4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H8BrF3N2 and a molecular weight of 269.06 g/mol. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amino group on a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Bromination: Starting from N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • N-Methylation: The amino group on the benzene ring can be methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the bromination and methylation steps mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amine derivatives.

  • Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylaniline: Similar in structure but lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)aniline: Similar but lacks the bromine atom and the methyl group on the nitrogen atom.

This comprehensive overview highlights the importance and versatility of 4-Bromo-N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

IUPAC Name

4-bromo-1-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c1-14-5-3-2-4(9)6(7(5)13)8(10,11)12/h2-3,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCVOVSOIZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201213
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799976-88-7
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799976-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1-methyl-3-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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